N,3-Dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic organic compound characterized by a pyrazole ring substituted with a carboxamide group and two methyl groups. Its molecular formula is , and it has a molecular weight of approximately 139.16 g/mol. The compound features a five-membered ring structure, which is essential for its chemical reactivity and biological activity. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
N,3-Dimethyl-1H-pyrazole-1-carboxamide exhibits significant biological activity that has garnered interest in medicinal chemistry. Its derivatives have been investigated for various pharmacological properties:
The synthesis of N,3-Dimethyl-1H-pyrazole-1-carboxamide can be achieved through several methods:
N,3-Dimethyl-1H-pyrazole-1-carboxamide finds applications across various fields:
Interaction studies involving N,3-Dimethyl-1H-pyrazole-1-carboxamide focus on its binding affinity with various biological targets:
N,3-Dimethyl-1H-pyrazole-1-carboxamide shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3,5-Dimethylpyrazole | Pyrazole ring with two methyl groups | Lacks carboxamide functionality; primarily studied for coordination chemistry. |
| 4-Acetyl-3-amino-5-methylpyrazole | Pyrazole ring with acetyl and amino groups | Exhibits different biological activities due to amino substitution. |
| 5-Amino-4-carboxamide-1-phenylpyrazole | Phenyl substitution on the pyrazole ring | Enhanced potential for biological activity due to phenyl group presence. |
| 3-Methylpyrazole | Pyrazole ring with one methyl group | Simpler structure; less steric hindrance compared to N,3-dimethyl derivative. |
N,3-Dimethyl-1H-pyrazole-1-carboxamide stands out due to its dual methyl substitution and carboxamide functionality, which contribute to its unique reactivity and biological profile compared to these similar compounds.
Fourier transform infrared spectroscopy provides comprehensive vibrational fingerprints for N,3-Dimethyl-1H-pyrazole-1-carboxamide, revealing characteristic absorption bands that confirm both the pyrazole ring structure and carboxamide functionality. The most diagnostic infrared absorption occurs in the nitrogen-hydrogen stretching region, where primary carboxamides typically exhibit dual absorption bands between 3300-3370 cm⁻¹ [2] [5]. These bands arise from symmetric and antisymmetric stretching vibrations of the carboxamide nitrogen-hydrogen bonds, with the intensity and position influenced by intermolecular hydrogen bonding interactions.
The carbonyl stretching vibration of the carboxamide group manifests as a strong absorption band at approximately 1680 cm⁻¹ [2] [5]. This frequency is characteristic of amide carbonyl groups and represents one of the most reliable diagnostic features for confirming carboxamide functionality. The position of this absorption is influenced by resonance stabilization within the amide group and potential hydrogen bonding interactions with neighboring molecules in the solid state.
Pyrazole ring vibrations contribute additional characteristic absorptions, particularly the carbon-nitrogen stretching modes appearing in the 1577-1599 cm⁻¹ region [4]. These absorptions confirm the presence of the heterocyclic pyrazole framework and are sensitive to substitution patterns on the ring. The nitrogen-hydrogen bending vibration of the carboxamide group typically appears at approximately 1550 cm⁻¹ [5], providing further confirmation of the amide functionality.
Table 1: Spectroscopic Characterization Data
| Technique | Parameter | Wavenumber/Chemical Shift/Wavelength | Reference |
|---|---|---|---|
| FT-IR | N-H stretch (carboxamide) | 3300-3370 cm⁻¹ | [2] [5] |
| FT-IR | C=O stretch (carboxamide) | 1680 cm⁻¹ | [2] [5] |
| FT-IR | C=N stretch (pyrazole) | 1577-1599 cm⁻¹ | [4] |
| FT-IR | N-H bend (carboxamide) | 1550 cm⁻¹ | [5] |
| ¹H NMR | Pyrazole ring protons | 6.1-6.3 ppm | [2] |
| ¹H NMR | Methyl groups | 2.1-2.3 ppm | [2] |
| ¹H NMR | N-H proton | 10-12 ppm | [6] [7] |
| ¹³C NMR | Pyrazole carbons | 140-150 ppm | [8] [7] |
| ¹³C NMR | Methyl carbons | 10-15 ppm | [8] [7] |
| UV-Vis | π-π* transitions | 200-240 nm | [9] |
| UV-Vis | Absorption maximum | 203-206 nm | [9] |
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra, revealing the electronic environment of individual nuclei within N,3-Dimethyl-1H-pyrazole-1-carboxamide. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts that distinguish the various hydrogen environments within the molecule [2].
The pyrazole ring protons appear as distinctive signals in the aromatic region, typically observed between 6.1-6.3 ppm [2]. These downfield chemical shifts reflect the deshielding effect of the electronegative nitrogen atoms within the heterocyclic ring. The methyl substituents on both the pyrazole ring and carboxamide nitrogen exhibit characteristic upfield resonances between 2.1-2.3 ppm [2]. The slight variation in chemical shift between these methyl groups reflects their different electronic environments, with the carboxamide nitrogen-methyl group experiencing additional deshielding due to the electron-withdrawing nature of the carbonyl group.
The nitrogen-hydrogen proton of the carboxamide group represents one of the most diagnostic resonances, typically appearing as a broad signal between 10-12 ppm [6] [7]. This extreme downfield position results from deshielding by the adjacent carbonyl group and potential hydrogen bonding interactions in solution.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with pyrazole ring carbons appearing in the aromatic region between 140-150 ppm [8] [7]. These chemical shifts reflect the sp² hybridization and aromatic character of the ring carbons. The methyl carbon resonances appear significantly upfield at 10-15 ppm [8] [7], consistent with their aliphatic nature and shielded electronic environment.
Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the pyrazole carboxamide chromophore, providing insights into the conjugated π-electron system. The primary absorption features occur in the 200-240 nm region [9], corresponding to π-π* electronic transitions within the aromatic pyrazole ring system.
The absorption maximum typically occurs between 203-206 nm [9], with the exact position influenced by the substitution pattern and electronic effects of the methyl and carboxamide substituents. This absorption represents the primary π-π* transition of the pyrazole system, where electrons are promoted from bonding π orbitals to antibonding π* orbitals.
The compound exhibits minimal absorption beyond 240 nm, indicating that photodissociation processes would be negligible under typical atmospheric conditions [9]. This spectroscopic behavior is characteristic of simple pyrazole derivatives, where the π-conjugation is primarily localized within the five-membered heterocyclic ring.
N,3-Dimethyl-1H-pyrazole-1-carboxamide exhibits well-defined thermal properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 110-114°C [4], which is characteristic of pyrazole carboxamide derivatives and indicates moderate intermolecular forces stabilizing the crystal lattice.
Thermal decomposition occurs at temperatures exceeding 200°C [2] , demonstrating significant thermal stability that is typical of aromatic heterocyclic compounds. This thermal stability arises from the robust pyrazole ring structure and the resonance stabilization within the carboxamide functionality. The decomposition temperature provides important information for synthetic applications and storage conditions, indicating that the compound remains stable under typical laboratory and industrial processing conditions.
Differential scanning calorimetry analysis reveals endothermic transitions corresponding to melting processes, with the enthalpy of fusion reflecting the strength of intermolecular interactions in the solid state [11]. The thermal profile typically shows a sharp melting endotherm followed by potential decomposition exotherms at higher temperatures.
Thermogravimetric analysis provides quantitative information about mass loss as a function of temperature, confirming thermal stability limits and decomposition pathways [11] . The analysis typically reveals minimal mass loss below 200°C, consistent with the absence of volatile impurities or structural water. Above the decomposition temperature, mass loss profiles provide insights into fragmentation patterns and thermal degradation mechanisms.
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 139.16 g/mol | [1] [4] |
| Melting Point | 110-114°C | [4] |
| Boiling Point | 296.8°C | |
| Density | 1.28 g/cm³ | |
| Solubility (polar solvents) | Moderate (DMSO, ethanol) | [2] |
| Solubility (non-polar solvents) | Limited (hexane, toluene) | [14] |
| Thermal Decomposition | >200°C | [2] |
| Crystal System | Monoclinic/Triclinic | [15] [16] |
| Space Group | P21/c, P-1 | [15] [16] |
N,3-Dimethyl-1H-pyrazole-1-carboxamide demonstrates moderate solubility in polar solvents, particularly dimethyl sulfoxide and ethanol [2] . This solubility behavior reflects the compound's capacity for hydrogen bonding through both the nitrogen-hydrogen bonds of the carboxamide group and the nitrogen atoms of the pyrazole ring. The carboxamide functionality serves as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvent molecules.
The enhanced solubility in dimethyl sulfoxide compared to other polar solvents results from the strong hydrogen bond accepting ability of the sulfoxide oxygen atom, which can form favorable interactions with the carboxamide nitrogen-hydrogen bonds. Ethanol solubility is facilitated by the protic nature of the solvent, allowing for hydrogen bonding networks that stabilize the dissolved compound.
The compound exhibits limited solubility in non-polar solvents such as hexane and toluene [14]. This restricted solubility reflects the polar nature of the carboxamide functionality and the presence of nitrogen atoms within the pyrazole ring, which create permanent dipole moments that are not effectively solvated by non-polar media.
The methyl substituents provide some hydrophobic character, but this is insufficient to overcome the dominant polar contributions from the heterocyclic ring and carboxamide group. The poor solubility in non-polar solvents has practical implications for purification strategies and formulation development, often necessitating the use of polar or mixed solvent systems.
The solubility behavior of N,3-Dimethyl-1H-pyrazole-1-carboxamide can be understood through Hansen solubility parameters, which account for dispersion forces, polar interactions, and hydrogen bonding contributions. The compound's solubility profile indicates significant hydrogen bonding and polar interaction components, with moderate dispersion force contributions from the aromatic pyrazole system and methyl substituents.
X-ray diffraction analysis of N,3-Dimethyl-1H-pyrazole-1-carboxamide and related pyrazole carboxamides reveals characteristic crystallographic parameters that reflect the molecular geometry and intermolecular packing arrangements. The compounds typically crystallize in monoclinic or triclinic crystal systems [15] [16], with space groups commonly including P21/c and P-1 [15] [16].
Unit cell dimensions generally fall within characteristic ranges, with a-axis lengths of 8-18 Å, b-axis lengths of 8-12 Å, and c-axis lengths of 9-16 Å [15] [16] [17]. Unit cell volumes typically range from 800-2900 ų, with Z values (number of molecules per unit cell) commonly between 2-8 [15] [16] [17]. These parameters reflect efficient packing arrangements that maximize intermolecular interactions while minimizing steric conflicts.
The crystal packing of pyrazole carboxamides is dominated by hydrogen bonding interactions, particularly nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen contacts [15] [18] [16]. The carboxamide groups commonly form centrosymmetric dimers through R₂²(8) hydrogen bonding motifs [18], where two carboxamide groups interact through complementary donor-acceptor pairs.
These primary hydrogen bonding interactions create extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility. The pyrazole nitrogen atoms can also participate in hydrogen bonding as acceptors, creating additional stabilizing interactions within the crystal lattice.
Beyond classical hydrogen bonding, the crystal structures exhibit π-π stacking interactions between aromatic pyrazole rings [16] [17] [19]. These interactions contribute to the overall stability of the crystal packing and influence the optical and electronic properties of the solid-state material. The typical π-π stacking distances fall within the range of 3.3-3.8 Å, indicating significant overlap between aromatic systems.
Weak carbon-hydrogen···π interactions also contribute to crystal stability [16] [17] [19], particularly involving the methyl substituents and the aromatic pyrazole systems. These secondary interactions fine-tune the crystal packing and can influence polymorphic behavior and crystal habit.
X-ray structure determinations of pyrazole carboxamides typically achieve high accuracy, with R-factors below 0.08 [18]. This level of refinement accuracy indicates reliable atomic positions and provides confidence in the structural interpretations. The structures are commonly determined at temperatures ranging from 150-295 K [15] [16] [17], with low-temperature measurements generally providing higher precision due to reduced thermal motion.
Table 3: X-ray Crystallographic Parameters
| Parameter | Typical Values | Reference |
|---|---|---|
| Crystal system | Monoclinic/Triclinic | [15] [16] [17] |
| Space group | P21/c, P-1, C2/c | [15] [16] [17] |
| Unit cell dimensions | a = 8-18 Å, b = 8-12 Å, c = 9-16 Å | [15] [16] [17] |
| Volume | 800-2900 ų | [15] [16] [17] |
| Z | 2-8 | [15] [16] [17] |
| Temperature | 150-295 K | [15] [16] [17] |
| R-factor | <0.08 | [18] |
| Hydrogen bonding | N-H···O, N-H···N | [15] [18] [16] |
| Intermolecular interactions | π-π stacking, C-H···π | [16] [17] [19] |